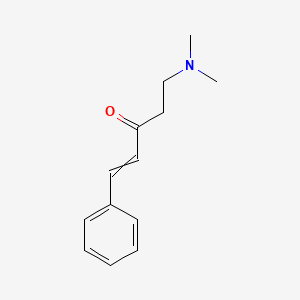

5-Dimethylamino-1-phenyl-1-penten-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

5-(dimethylamino)-1-phenylpent-1-en-3-one |

InChI |

InChI=1S/C13H17NO/c1-14(2)11-10-13(15)9-8-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |

InChI Key |

JLWRSVWWZYOKTL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(=O)C=CC1=CC=CC=C1 |

Synonyms |

5-dimethylamino-1-phenyl-1-penten-3-one 5-dimethylamino-1-phenyl-1-penten-3-one, hydrochloride 5-dimethylamino-1-phenyl-1-penten-3-one, hydrochloride, (E)-isome |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Pathways of 5 Dimethylamino 1 Phenyl 1 Penten 3 One

Nucleophilic Addition Reactions Involving the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone system in 5-dimethylamino-1-phenyl-1-penten-3-one is a classic Michael acceptor, susceptible to attack by nucleophiles at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or Michael addition). The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions.

Michael Addition Pathways and Their Regioselectivity

The Michael addition, or conjugate addition, involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated ketone. This reaction is particularly common with soft nucleophiles, such as enamines, malonates, and Gilman reagents. The general mechanism proceeds via the formation of a resonance-stabilized enolate intermediate.

The regioselectivity between 1,2-addition and 1,4-addition is a critical aspect of the reactivity of α,β-unsaturated carbonyl compounds.

| Addition Type | Attacking Nucleophile | Product Type | Conditions Favoring the Pathway |

| 1,2-Addition | Strong, "hard" nucleophiles (e.g., Grignard reagents, organolithium compounds) | Allylic alcohol (after protonation) | Irreversible, kinetically controlled reactions |

| 1,4-Addition (Michael Addition) | Weak, "soft" nucleophiles (e.g., cuprates, enamines, thiols, stabilized enolates) | 1,5-Dicarbonyl compound or derivative | Reversible, thermodynamically controlled reactions |

For this compound, the presence of the dimethylamino group at the 5-position can influence the electrophilicity of the Michael acceptor system. While direct comparative studies are limited, it has been noted that relocating a dimethylamino group to the 5-position can reduce the compound's reactivity in Michael additions when compared to analogs with the amino group at the 1-position. scispace.com This suggests that the electron-donating nature of the distant amino group may have a modest deactivating effect on the conjugated system.

The regioselectivity of Michael additions to asymmetric divinylic compounds has been studied, revealing that the more activated vinyl unit is preferentially attacked. rsc.orgresearchgate.netbeilstein-journals.org In the case of this compound, the primary site of Michael addition is expected to be the β-carbon of the pentenone system.

Addition Reactions at the Carbonyl Center

Direct nucleophilic attack at the carbonyl carbon (1,2-addition) is favored by strong, non-stabilized nucleophiles such as Grignard reagents and organolithium compounds. This reaction leads to the formation of a tetrahedral intermediate which, upon protonation, yields an allylic alcohol.

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a change in hybridization from sp² to sp³ and a tetrahedral geometry. researchgate.net

| Reagent Type | Favored Addition | Resulting Functional Group |

| Grignard Reagents (R-MgX) | 1,2-Addition | Tertiary Alcohol |

| Organolithium Reagents (R-Li) | 1,2-Addition | Tertiary Alcohol |

| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | 1,2-Addition | Secondary Allylic Alcohol |

| Cyanide (CN⁻) | 1,2-Addition | Cyanohydrin |

Reactions of related α,β-unsaturated ketones with arylhydrazines have been shown to involve the carbonyl group, leading to the formation of hydrazones which can then undergo cyclization. researchgate.netresearchgate.net

Elimination Reactions and By-product Formation

The dimethylamino group at the 5-position of the title compound is a good leaving group, particularly after protonation or quaternization. This allows for elimination reactions to occur, often in competition with or subsequent to nucleophilic addition.

A common reaction pathway for ketonic Mannich bases involves the elimination of the dimethylamino group to form an α,β-unsaturated ketone, which then acts as a Michael acceptor for another nucleophile. This elimination-addition sequence is a valuable synthetic strategy.

Stereochemistry in Elimination Steps from Intermediary Compounds

The stereochemistry of the elimination reaction is dictated by the conformation of the intermediate. For an E2 elimination to occur, an anti-periplanar arrangement of the proton to be abstracted and the leaving group is typically required. The stereochemical outcome of such reactions can be influenced by the steric and electronic environment of the transition state.

While specific stereochemical studies on elimination from this compound derivatives are not extensively documented, the principles of stereoselective elimination from acyclic systems would apply. The formation of either the (E)- or (Z)-isomer of the resulting alkene will depend on the relative stability of the transition states leading to each isomer.

Characterization of Intermediary Species in Reaction Sequences

The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates. In the context of the reactions of this compound, carbanionic species play a pivotal role.

Role of Planar Carbanions in Knoevenagel Analogues

The Knoevenagel condensation and related reactions involve the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a base. The reaction proceeds through the formation of a carbanion from the active methylene compound. The geometry of this carbanion can influence the stereochemical course of the reaction.

In reactions analogous to the Knoevenagel condensation, where this compound might react with active methylene compounds, the initial step would likely be the formation of a carbanion from the active methylene compound. For instance, the reaction of α,β-unsaturated ketones with active methylene nitriles can proceed through a Michael addition followed by cyclization or other transformations, with carbanionic intermediates being central to the mechanism.

While direct evidence for planar carbanions in reactions of this compound is not detailed in the available literature, their formation is a cornerstone of the mechanisms of many of the reactions it is expected to undergo, particularly with stabilized carbon nucleophiles.

Intermediary Amino Compounds and Their Transformation

The synthesis of this compound is typically achieved through the Mannich reaction, a cornerstone of organic synthesis for forming C-C bonds. royalsocietypublishing.org This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org In the context of this compound, the key reactants are a phenyl-containing ketone, formaldehyde (B43269), and dimethylamine (B145610). wikipedia.orgprepchem.com

The initial step involves the reaction between the secondary amine, dimethylamine, and the non-enolizable aldehyde, formaldehyde. This reaction forms a hemiaminal (or aminol), which is an unstable intermediary compound. This hemiaminal rapidly undergoes dehydration, a process often facilitated by acidic conditions, to yield a reactive electrophilic species.

Concurrently, the ketone component, such as 4-phenyl-3-buten-2-one (B7806413), undergoes a transformation to its more nucleophilic enol tautomer. wikipedia.orgprepchem.com The presence of an acid or base catalyst can accelerate this tautomerization. The enol form possesses a nucleophilic α-carbon that is poised to react with the electrophile generated from the amine and aldehyde. The transformation culminates in the nucleophilic attack of the enol on the electrophilic species, forming the β-amino carbonyl structure characteristic of a Mannich base. chemistrysteps.com

Table 1: Intermediary Species and Their Roles

| Reactant/Intermediate | Role | Transformation |

|---|---|---|

| Dimethylamine | Amine Source | Reacts with formaldehyde to form a hemiaminal. |

| Formaldehyde | Carbonyl Source (non-enolizable) | Provides the methylene bridge in the final product. |

| Hemiaminal | Unstable Intermediate | Undergoes dehydration to form an iminium ion. |

| 4-Phenyl-3-buten-2-one (or similar ketone) | Active Hydrogen Compound | Tautomerizes to its enol form, which acts as the nucleophile. wikipedia.org |

| Enol | Nucleophile | Attacks the electrophilic iminium ion to form a new C-C bond. wikipedia.org |

Generation and Reactivity of Iminium Ions in Mannich Processes

A critical intermediate in the Mannich reaction is the iminium ion. wikipedia.org Its generation is the pivotal event that activates the reaction pathway. The process begins with the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by dehydration to form a Schiff base. wikipedia.org Under the typically acidic conditions of the Mannich reaction, this Schiff base is protonated to generate the highly reactive iminium ion. wikipedia.orgchemistrysteps.com

In the synthesis of this compound, dimethylamine reacts with formaldehyde to form the N,N-dimethylmethaniminium ion, also known as the Eschenmoser salt precursor. This cation is a powerful electrophile because the positive charge on the nitrogen atom significantly polarizes the carbon-nitrogen double bond, making the carbon atom highly susceptible to nucleophilic attack. chemistrysteps.comyoutube.com

Table 2: Factors in Iminium Ion Generation and Reactivity

| Factor | Description | Effect on Reaction |

|---|---|---|

| Amine Type | Primary or secondary aliphatic amines are typically used. Aromatic amines are generally less reactive. chemistrysteps.com | Determines the substitution pattern of the final amino group. Secondary amines prevent further reaction at the nitrogen atom. chemistrysteps.com |

| Aldehyde Type | A non-enolizable aldehyde, like formaldehyde, is required to prevent self-condensation. chemistrysteps.comthermofisher.com | Formaldehyde is highly reactive and is the most common choice. chemistrysteps.com |

| Catalyst | The reaction is typically acid-catalyzed. wikipedia.org | Facilitates the dehydration of the hemiaminal to form the iminium ion. youtube.com |

| Solvent | Protic solvents like ethanol (B145695) are often used. | Can influence reaction rates and yields. |

| Temperature | Reactions are often performed at ambient or elevated temperatures. | Affects the rate of reaction and the stability of intermediates. |

Stereochemical Rationales in this compound Chemistry

The stereochemistry of products from Mannich reactions can be a significant consideration, particularly when new stereocenters are formed. While this compound itself is achiral, its synthesis involves intermediates and principles that are fundamental to stereocontrolled reactions. The double bond within the molecule can exist as either the (E) or (Z) isomer. The specific geometry is determined by the reaction conditions and the stereoelectronics of the elimination step that often follows the initial addition.

In the broader context of Mannich reactions, achieving stereochemical control is a major area of research, leading to the development of asymmetric Mannich reactions. wikipedia.org Two primary strategies for inducing stereoselectivity are substrate control and auxiliary control. youtube.com

Substrate Control: This occurs when a pre-existing stereocenter in the ketone or amine starting material directs the approach of the reactants, leading to the preferential formation of one diastereomer over another. youtube.com

Auxiliary/Catalyst Control: This involves the use of a chiral auxiliary or catalyst. youtube.com For instance, chiral organocatalysts like proline and its derivatives can be employed. wikipedia.org These catalysts can form a chiral enamine intermediate with the ketone, which then adds to the iminium ion in a stereochemically defined manner. The facial selectivity of this addition is controlled by the catalyst, allowing for the synthesis of a specific enantiomer. wikipedia.org The conformation of the enamine and the orientation of the reactants are dictated by the catalyst to favor a specific transition state. wikipedia.org

The stereochemical outcome—whether syn or anti—is determined by the geometry of the enol or enamine intermediate ((E) vs. (Z)) and the trajectory of the nucleophilic attack on the iminium ion. The development of highly enantioselective Mannich reactions allows for the synthesis of complex, biologically active molecules with precise three-dimensional structures. rsc.org

Table 3: Influences on Stereochemical Outcome in Mannich Reactions

| Controlling Element | Mechanism of Action | Resulting Control |

|---|---|---|

| Chiral Catalyst (e.g., Proline derivative) | Forms a chiral enamine intermediate, dictating the facial selectivity of the nucleophilic attack. wikipedia.org | Enantioselectivity (formation of one enantiomer over the other). |

| Substrate Stereocenter | A stereocenter already present in the ketone or amine starting material sterically hinders one face of the molecule. youtube.com | Diastereoselectivity (formation of one diastereomer over another). |

| Enol/Enamine Geometry | The (E) or (Z) geometry of the nucleophilic double bond influences the relative orientation of substituents in the transition state. wikipedia.org | Can determine syn or anti diastereoselectivity. |

| Chiral Auxiliary | A temporary chiral group attached to the substrate directs the stereochemical course of the reaction before being removed. youtube.com | Enantioselectivity or Diastereoselectivity. |

Chemical Transformations and Derivatization Strategies for 5 Dimethylamino 1 Phenyl 1 Penten 3 One

Reduction Reactions of 5-Dimethylamino-1-phenyl-1-penten-3-one

The reduction of this compound can be directed towards either the ketone functionality or the carbon-carbon double bond, depending on the choice of reducing agent and reaction conditions.

Selective Reduction of the Ketone Functionality to Corresponding Alcohols

The selective reduction of the carbonyl group in α,β-unsaturated ketones to the corresponding allylic alcohol is a common transformation. This can be achieved using specific reducing agents that favor 1,2-addition over 1,4-addition (conjugate addition).

Sodium borohydride (B1222165) (NaBH₄) : In protic solvents like methanol (B129727) or ethanol (B145695), sodium borohydride is a mild reducing agent that can selectively reduce the ketone to an alcohol, leaving the carbon-carbon double bond intact. The resulting product is 5-Dimethylamino-1-phenyl-1-penten-3-ol.

Luche Reduction : For substrates where competitive 1,4-reduction might be an issue, the Luche reduction (NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride) is highly effective for the selective 1,2-reduction of enones.

| Reagent | Product | Selectivity |

| Sodium Borohydride (NaBH₄) | 5-Dimethylamino-1-phenyl-1-penten-3-ol | High for 1,2-reduction |

| NaBH₄ / CeCl₃ (Luche Reagent) | 5-Dimethylamino-1-phenyl-1-penten-3-ol | Excellent for 1,2-reduction |

Hydrogenation of the Carbon-Carbon Double Bond

Catalytic hydrogenation is the most common method for the reduction of carbon-carbon double bonds. The choice of catalyst and conditions can influence the outcome, potentially leading to the reduction of both the double bond and the ketone.

Heterogeneous Catalysis : Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere will typically reduce the carbon-carbon double bond to yield 5-Dimethylamino-1-phenyl-1-pentan-3-one. Under more forcing conditions (higher pressure and temperature), the ketone may also be reduced.

Homogeneous Catalysis : Wilkinson's catalyst (RhCl(PPh₃)₃) can be used for the selective hydrogenation of the double bond under milder conditions, thus preserving the ketone functionality.

| Catalyst | Product(s) | Conditions |

| Pd/C, H₂ | 5-Dimethylamino-1-phenyl-1-pentan-3-one | Low pressure, room temp. |

| Raney Ni, H₂ | 5-Dimethylamino-1-phenyl-1-pentan-3-one and 5-Dimethylamino-1-phenyl-1-pentan-3-ol | Higher pressure/temp. |

| RhCl(PPh₃)₃, H₂ | 5-Dimethylamino-1-phenyl-1-pentan-3-one | Mild conditions |

Nucleophilic and Electrophilic Substitution Reactions

The enone system in this compound is susceptible to nucleophilic attack, while the phenyl ring can undergo electrophilic substitution.

Nucleophilic Addition (Michael Addition) : The β-carbon of the enone is electrophilic and can be attacked by a wide range of nucleophiles in a Michael addition reaction. This results in the formation of a new carbon-carbon or carbon-heteroatom bond at the 2-position.

Electrophilic Aromatic Substitution : The phenyl group can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The substitution pattern (ortho, meta, para) will be directed by the activating/deactivating nature of the substituent already present on the ring.

| Reaction Type | Reagent | Product |

| Michael Addition | Grignard Reagents (e.g., CH₃MgBr) | 5-Dimethylamino-2-methyl-1-phenyl-1-pentan-3-one |

| Electrophilic Nitration | HNO₃/H₂SO₄ | 5-Dimethylamino-1-(nitro-phenyl)-1-penten-3-one |

Oxidation Studies of this compound

The oxidation of this compound can target the carbon-carbon double bond or the tertiary amine.

Epoxidation : The carbon-carbon double bond can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This would yield 5-Dimethylamino-1-phenyl-1,2-epoxypentan-3-one. The tertiary amine can also be oxidized by m-CPBA to the corresponding N-oxide.

Oxidative Cleavage : Stronger oxidizing agents like ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to give benzaldehyde (B42025) and a keto-aldehyde fragment.

| Oxidizing Agent | Product |

| m-CPBA | 5-Dimethylamino-1-phenyl-1,2-epoxypentan-3-one and/or the N-oxide |

| O₃, then DMS | Benzaldehyde and 3-oxo-4-(dimethylamino)butanal |

Reactivity Towards Sulfur-Containing Nucleophiles (e.g., Thiols)

Thiols are soft nucleophiles and readily undergo Michael addition to α,β-unsaturated ketones.

Thia-Michael Addition : In the presence of a base, thiols (R-SH) will add to the β-carbon of the enone system to form 2-thio-substituted ketones. For example, reaction with ethanethiol (B150549) would yield 5-Dimethylamino-2-(ethylthio)-1-phenyl-1-pentan-3-one.

| Thiol | Base | Product |

| Ethanethiol (EtSH) | Triethylamine (Et₃N) | 5-Dimethylamino-2-(ethylthio)-1-phenyl-1-pentan-3-one |

| Thiophenol (PhSH) | Sodium Hydroxide (NaOH) | 5-Dimethylamino-2-(phenylthio)-1-phenyl-1-pentan-3-one |

Cycloaddition Reactions Involving the Enone System

The α,β-unsaturated ketone can act as a dienophile in Diels-Alder reactions, a [2+2] cycloaddition partner, or participate in other cycloaddition processes.

Diels-Alder Reaction : With a suitable diene, such as 2,3-dimethyl-1,3-butadiene, this compound can undergo a [4+2] cycloaddition to form a substituted cyclohexene (B86901) derivative. The reaction is typically promoted by heat or a Lewis acid catalyst.

[2+2] Photocycloaddition : Upon photochemical irradiation in the presence of an alkene, the enone can undergo a [2+2] cycloaddition to form a cyclobutane (B1203170) derivative.

| Reaction Type | Reagent | Product Type |

| Diels-Alder [4+2] | 2,3-Dimethyl-1,3-butadiene | Substituted Cyclohexene |

| Photochemical [2+2] | Ethylene (H₂C=CH₂) | Substituted Cyclobutane |

Utility of this compound as a Synthon in Complex Organic Synthesis

This compound is a multifunctional molecule characterized by an α,β-unsaturated ketone system and a tertiary amino group at the β-position relative to the carbonyl. This arrangement makes it an excellent substrate for a variety of chemical transformations. The dimethylamino group, being a good leaving group, facilitates its role as a precursor to other molecules through elimination or substitution reactions. Furthermore, the conjugated system makes the compound susceptible to nucleophilic attack, a key feature in many carbon-carbon bond-forming reactions. google.com

Precursor in the Synthesis of Structurally Diverse Organic Compounds

The reactivity of this compound allows for its use as a starting material in the synthesis of a wide array of organic compounds. Its role as a Michael acceptor is particularly noteworthy. nih.govorganic-chemistry.org The conjugated system is activated towards 1,4-addition by a range of nucleophiles. This reaction is fundamental in organic synthesis for the formation of new carbon-carbon bonds.

In addition to Michael additions, the compound can undergo derivatization at the amino group. For instance, it reacts with methyl iodide to form the corresponding quaternary ammonium (B1175870) salt, E-N,N,N-trimethyl-3-oxo-5-phenyl-4-penten-1-aminium iodide. rsc.org This transformation not only modifies the compound's structure but also its chemical properties, such as solubility.

The table below outlines potential transformations of this compound, showcasing its versatility as a synthon. These are based on the known reactivity of β-aminoketones and α,β-unsaturated ketones.

| Reactant/Reagent Type | Reaction Type | Potential Product Class |

| Organocuprates (Gilman reagents) | Michael Addition | β-Alkylated ketones |

| Enolates (from ketones, esters) | Michael Addition | 1,5-Dicarbonyl compounds |

| Amines, Thiols | Michael Addition | β-Amino or β-Thio ketones |

| Grignard Reagents (with Cu salts) | Conjugate Addition | β-Substituted ketones |

| Reducing Agents (e.g., NaBH₄) | Reduction | γ-Amino alcohols |

This table presents plausible synthetic outcomes based on established chemical principles for β-aminoketones.

Building Block for Nitrogen-Containing Heterocyclic Systems

A significant application of β-aminoketones is in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. researchgate.netgoogle.com this compound is an ideal precursor for such syntheses due to its 1,5-dicarbonyl-like reactivity upon elimination of the dimethylamino group.

One of the most important applications is in the synthesis of substituted pyridines. The Kröhnke pyridine (B92270) synthesis, for example, utilizes α,β-unsaturated carbonyl compounds as key components. youtube.com By undergoing an in-situ elimination of dimethylamine (B145610) to form 1-phenyl-1-penten-3-one (B1615098), the title compound can react with an α-pyridinium methyl ketone salt and ammonia (B1221849) to generate highly substituted pyridines. youtube.com

Similarly, the synthesis of pyrimidines can be achieved through the condensation of a β-dicarbonyl or equivalent species with an amidine. This compound can serve as a masked 1,3-dielectrophile, reacting with amidines or isothioureas to form the pyrimidine (B1678525) ring. The reaction likely proceeds through initial Michael addition of the amidine, followed by cyclization and elimination of dimethylamine.

Furthermore, reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazoles and other related heterocyclic systems. The reaction of α,β-unsaturated ketones with hydrazines is a well-established method for constructing pyrazoline rings, which can be subsequently oxidized to pyrazoles. nih.gov

The table below details some of the key heterocyclic systems that can be synthesized from this compound.

| Reagent | Resulting Heterocycle | Synthetic Methodology |

| α-Pyridinium methyl ketone salt, NH₃ | Substituted Pyridine | Kröhnke Pyridine Synthesis youtube.com |

| Amidines (e.g., Guanidine) | Substituted Pyrimidine | Condensation/Cyclization researchgate.net |

| Hydrazine (H₂NNH₂) | Pyrazoline/Pyrazole (B372694) | Condensation/Cyclization nih.gov |

This table illustrates potential heterocyclic syntheses based on established reactions of related vinyl ketones and Mannich bases.

Derivatization for Analytical Detection and Enhanced Chromatographic Properties

In analytical chemistry, the detection and separation of compounds can often be improved through chemical derivatization. nih.gov This is particularly true for compounds analyzed by techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound, possessing both a ketone and a tertiary amine, has multiple sites for such modifications.

The tertiary amine can be targeted to enhance ionization efficiency in mass spectrometry. For example, quaternization with an alkyl halide, such as the reaction with methyl iodide, introduces a permanent positive charge, which can improve detection in electrospray ionization (ESI) mass spectrometry. rsc.org

For HPLC with UV detection, derivatization of the ketone functionality is a common strategy. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with ketones to form highly colored hydrazones that absorb strongly in the UV-visible spectrum, significantly lowering detection limits. auroraprosci.comresearchgate.net

For GC analysis, where volatility is key, the polarity of the molecule can be a challenge. Derivatization is often necessary to make polar compounds like amino ketones more volatile. rsc.org While the tertiary amine itself does not have an active hydrogen for common derivatization reactions like silylation, any potential secondary amine impurities or metabolites could be targeted. More relevantly, reduction of the ketone to an alcohol would open up pathways for silylation (e.g., with MTBSTFA) or acylation, creating less polar and more volatile derivatives suitable for GC-MS analysis. rsc.org

The development of prodrugs through the creation of Mannich bases is another relevant area, where derivatization is used to improve properties like aqueous solubility. This principle can be applied in an analytical context to improve chromatographic behavior or stability.

The following table presents a summary of potential derivatization strategies for the analytical enhancement of this compound.

| Target Functional Group | Derivatizing Agent | Analytical Technique | Enhancement |

| Tertiary Amine | Alkyl Halides (e.g., CH₃I) | LC-MS | Improved ESI ionization |

| Ketone | 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV | Enhanced UV detection auroraprosci.comresearchgate.net |

| Ketone (post-reduction to -OH) | Silylating Agents (e.g., MTBSTFA) | GC-MS | Increased volatility, improved chromatography rsc.org |

| Ketone (post-reduction to -OH) | Acylating Agents (e.g., PFPA) | GC-MS | Increased volatility, electronegativity for ECD youtube.com |

This table summarizes potential derivatization methods based on the functional groups present in the molecule and established analytical practices.

Spectroscopic and Advanced Characterization Methodologies for 5 Dimethylamino 1 Phenyl 1 Penten 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the configuration and conformation of 5-Dimethylamino-1-phenyl-1-penten-3-one. The chemical shifts, multiplicities, and coupling constants of the proton signals offer a wealth of information. The presence of a vinyl group in conjugation with a phenyl group and a ketone gives rise to characteristic signals in the olefinic region of the spectrum.

The protons on the double bond, H-1 and H-2, are expected to appear as doublets due to coupling with each other. The magnitude of the coupling constant (J-value) between these two protons is diagnostic of the geometry of the double bond. A larger coupling constant is typically observed for a trans configuration, while a smaller value suggests a cis configuration. The protons of the phenyl group will resonate in the aromatic region, and their splitting pattern can provide information about the substitution pattern of the ring. The methylene (B1212753) protons adjacent to the carbonyl group (H-4) and the nitrogen atom (H-5) will exhibit distinct chemical shifts, and their multiplicities will be influenced by the neighboring protons. The methyl groups attached to the nitrogen will appear as a singlet, integrating to six protons.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.50 | d | 16.0 |

| H-2 | 6.80 | d | 16.0 |

| Phenyl-H | 7.25-7.45 | m | - |

| H-4 | 2.90 | t | 7.0 |

| H-5 | 2.60 | t | 7.0 |

| N(CH₃)₂ | 2.25 | s | - |

Note: The data presented in this table is representative and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms.

The carbonyl carbon (C-3) is expected to resonate at a significantly downfield chemical shift, typically in the range of 190-220 ppm. The carbons of the double bond (C-1 and C-2) will appear in the olefinic region, while the carbons of the phenyl group will be found in the aromatic region. The aliphatic carbons (C-4, C-5, and the N-methyl carbons) will resonate at upfield chemical shifts. The specific chemical shifts provide a fingerprint of the carbon skeleton.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-3 (C=O) | 198.0 |

| C-1 | 142.0 |

| Phenyl C (quaternary) | 135.0 |

| Phenyl CH | 128.0-130.0 |

| C-2 | 125.0 |

| C-5 | 58.0 |

| N(CH₃)₂ | 45.0 |

| C-4 | 40.0 |

Note: The data presented in this table is representative and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): A COSY experiment identifies proton-proton couplings within the molecule. For this compound, cross-peaks would be observed between H-1 and H-2, confirming their scalar coupling. Similarly, correlations between H-4 and H-5 would establish the connectivity of the ethylamino fragment.

Heteronuclear Single Quantum Coherence (HMQC): The HMQC (or HSQC) experiment correlates proton signals with the signals of the directly attached carbon atoms. This technique is invaluable for assigning the carbon signals based on the already assigned proton spectrum. For instance, the signal for H-1 would show a correlation to the signal for C-1.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected from the H-1 and H-2 protons to the carbonyl carbon (C-3) and the quaternary phenyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

In the IR spectrum of this compound, the most prominent absorption band would be due to the stretching vibration of the carbonyl group (C=O) of the ketone. This band is typically strong and sharp, appearing in the region of 1650-1680 cm⁻¹ for α,β-unsaturated ketones. The C=C stretching vibration of the alkene and the aromatic ring would also be observable, as would the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule. The C-N stretching vibration of the dimethylamino group would also be present.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1665 |

| C=C (Alkene) | Stretch | 1610 |

| C=C (Aromatic) | Stretch | 1580, 1490 |

| C-H (Aromatic) | Stretch | 3050 |

| C-H (Aliphatic) | Stretch | 2950-2800 |

| C-N | Stretch | 1150 |

Note: The data presented in this table is representative and may vary depending on the sample preparation and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include cleavage adjacent to the carbonyl group (α-cleavage) and fragmentation of the aminoalkyl side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

The structure of this compound features a conjugated system extending from the phenyl group, across the double bond, to the carbonyl group. This extended π-system is expected to give rise to strong absorption in the UV region. The primary absorption would likely correspond to a π → π* transition. The position of the λ_max can be influenced by the solvent polarity.

Table 4: Representative UV-Vis Absorption Data for this compound

| Transition | λ_max (nm) | Solvent |

| π → π* | ~280-320 | Ethanol (B145695) |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen), which are then compared against the theoretically calculated values derived from the compound's molecular formula. For this compound (C13H17NO), the expected elemental composition is a crucial benchmark for confirming its successful synthesis. prepchem.com

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 76.81 |

| Hydrogen | H | 1.008 | 17 | 17.136 | 8.43 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.89 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.87 |

| Total | 203.28 | 100.00 |

Note: The data in this table is calculated based on the molecular formula and has been presented in an interactive format.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of this compound, separating it from any unreacted starting materials, byproducts, or isomers. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) each offer unique advantages in the analysis of this compound.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for unequivocal identification.

While a specific GC-MS fragmentation pattern for this compound is not detailed in the available literature, analysis of related Mannich bases and chalcones suggests that characteristic fragments would arise from the cleavage of the dimethylaminoethyl group and the styryl moiety. ekb.egresearchgate.net This technique is also invaluable for detecting and identifying any volatile impurities that may be present in the sample.

HPLC is a versatile and widely used technique for the purity assessment of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be a common method for determining its purity. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a characteristic property that can be used for its identification, while the peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity analysis. Studies on similar Mannich bases have successfully employed RP-HPLC to analyze reaction products and their purity. researchgate.net

Furthermore, as this compound possesses a chiral center, chiral HPLC can be employed to separate its enantiomers and determine the enantiomeric excess (ee) of a sample. This is particularly important if the compound is synthesized using a stereoselective method. Chiral stationary phases (CSPs) are used to achieve separation based on the differential interactions of the enantiomers with the chiral environment of the column.

Table 2: Illustrative HPLC Parameters for Analysis of Related Mannich Bases

| Parameter | Condition |

| Column | C18 reversed-phase (for purity) or Chiralpak (for enantiomeric separation) |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with additives (e.g., trifluoroacetic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength corresponding to the compound's maximum absorbance |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Note: This table provides typical starting conditions for HPLC analysis of compounds similar in structure to this compound and is presented in an interactive format.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of a chemical reaction. The synthesis of this compound from 4-phenyl-3-buten-2-one (B7806413), paraformaldehyde, and dimethylamine (B145610) can be effectively monitored using TLC. prepchem.com

By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of the reactants and the appearance of the product spot can be visualized over time. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. A significant difference in the Rf values of the reactants and the product allows for clear monitoring of the reaction's progression until the starting material spots are no longer visible. The use of TLC for monitoring the formation of Mannich bases and related chalcones is a well-established practice in synthetic organic chemistry. researchgate.netyoutube.com

Computational and Theoretical Studies on 5 Dimethylamino 1 Phenyl 1 Penten 3 One

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govbath.ac.uk It is widely employed to predict a range of molecular properties, including optimized geometry, electronic structure, and spectroscopic data. scirp.orgresearchgate.net For 5-dimethylamino-1-phenyl-1-penten-3-one, DFT calculations would provide fundamental insights into its behavior and reactivity.

Geometry Optimization and Conformational Energy Landscapes

A foundational step in computational chemistry is determining the most stable three-dimensional structure of a molecule, known as geometry optimization. scirp.org This process involves calculating the molecular energy at various atomic arrangements to find the configuration with the minimum potential energy. For a flexible molecule like this compound, which contains several rotatable single bonds, this process would also involve mapping the conformational energy landscape to identify various stable conformers and the energy barriers between them. acs.org Optimized geometries are crucial as they form the basis for all subsequent property calculations. scirp.org Studies on similar chalcones confirm that methods like B3LYP with a 6-31G* basis set are commonly used for this purpose. scirp.org

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller gap generally implies higher reactivity. mdpi.com For this compound, the conjugated system of the phenyl ring and the enone moiety would be expected to be the primary locations of the HOMO and LUMO, influencing its electronic transitions and reactivity. scirp.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visualization of the total charge distribution on the molecular surface, indicating regions of positive and negative electrostatic potential. uni-muenchen.deresearchgate.net This map is invaluable for predicting how a molecule will interact with other species. researchgate.net Red-colored regions denote negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas), which are prone to nucleophilic attack. uni-muenchen.deresearchgate.net In this compound, the carbonyl oxygen would be expected to be a region of high negative potential, whereas the hydrogen atoms and the region around the nitrogen could show positive potential. researchgate.netbhu.ac.in

Vibrational Frequency Predictions and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov By calculating these frequencies for the optimized structure, a theoretical spectrum can be generated. Comparing the theoretical spectrum to an experimental one allows for precise assignment of vibrational modes to specific functional groups and bond movements within the molecule. For instance, the characteristic stretching frequencies for the carbonyl group (C=O), the carbon-carbon double bond (C=C), and the C-N bond of the dimethylamino group could be accurately identified.

Table 1: Hypothetical Vibrational Mode Assignments for this compound This table illustrates the type of data obtained from vibrational analysis. Actual values require specific experimental and computational studies.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber Range (cm⁻¹) |

|---|---|---|

| C=O Stretch | Enone | 1650-1700 |

| C=C Stretch (Alkenyl) | Enone | 1600-1650 |

| C=C Stretch (Aromatic) | Phenyl | 1450-1600 |

| C-N Stretch | Dimethylamino | 1000-1250 |

| C-H Stretch (Aromatic/Vinylic) | Phenyl/Alkene | 3000-3100 |

| C-H Stretch (Aliphatic) | Alkyl chain | 2850-3000 |

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. d-nb.infonih.govnih.gov These theoretical predictions are highly sensitive to the molecular geometry and electronic environment. nih.gov By calculating the chemical shifts for the optimized geometry of this compound and comparing them with experimental data, an unambiguous assignment of each proton and carbon atom in the molecule can be achieved. mdpi.com This correlation is a powerful tool for verifying the proposed chemical structure. d-nb.info

Calculation of UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. mdpi.comrsc.org This calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of absorption bands in a UV-Vis spectrum. researchgate.netresearchgate.net For this compound, the calculations would likely reveal π → π* and n → π* transitions associated with its conjugated π-system and the lone pair of electrons on the carbonyl oxygen. mdpi.com Comparing the calculated spectrum with experimental results helps in understanding the electronic transitions within the molecule. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classical Lewis structure concept. wisc.edunih.gov This method provides detailed information about intramolecular interactions, charge distribution, and bond strengths. inorgchemres.orgresearchgate.net

Reactivity Descriptors and Fukui Function Analysis for Chemical Reactivity Prediction

In the realm of computational chemistry, reactivity descriptors derived from Density Functional Theory (DFT) are powerful tools for predicting how a molecule will interact with other chemical species. d-nb.info The Fukui function, in particular, is a key descriptor that helps in identifying the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. scm.com

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered. d-nb.info For predicting reactivity, two forms of the Fukui function are particularly important: f+(r) for nucleophilic attack (addition of an electron) and f-(r) for electrophilic attack (removal of an electron). scm.com

For this compound, an α,β-unsaturated ketone, the primary sites of interest for nucleophilic attack are the carbonyl carbon and the β-carbon of the enone system. The analysis of the condensed Fukui function (fk+), which simplifies the function to individual atomic sites, is crucial. It is expected that the β-carbon would exhibit a high fk+ value, indicating its susceptibility to nucleophilic addition, a characteristic reaction for this class of compounds. rsc.org Similarly, the carbonyl carbon will also be an electrophilic center.

The reliability of these predictions is high, as they are based on fundamental quantum mechanical principles that have been shown to be effective in forecasting the reactivity of α,β-unsaturated carbonyl compounds. rsc.org The local softness (sk+), which is the product of the condensed Fukui function and the global softness (S), further refines these predictions. scm.com

Below is a hypothetical data table of condensed Fukui function (fk+) values for selected atoms in this compound, illustrating the predicted sites for nucleophilic attack.

| Atomic Site | Predicted fk+ Value | Predicted Reactivity for Nucleophilic Attack |

| Carbonyl Carbon (C=O) | High | High |

| β-Carbon (C=C-C=O) | Highest | Highest |

| α-Carbon (C=C-C=O) | Low | Low |

| Nitrogen (N(CH3)2) | Very Low | Very Low |

| Phenyl Ring Carbons | Low | Low |

This table is generated based on established principles of Fukui function analysis for α,β-unsaturated ketones.

Quantum Chemical Insights into Reaction Mechanisms of this compound

Quantum chemical calculations, particularly using DFT methods, are instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.orgresearchgate.net For this compound, these methods can map out the potential energy surface for reactions such as Michael addition or other nucleophilic additions. rsc.org

A computational study of a reaction mechanism involves identifying the structures of reactants, transition states, intermediates, and products. researchgate.net The energies of these species are calculated to determine the reaction pathway and the associated energy barriers. researchgate.net For instance, in a Michael addition reaction, a nucleophile would attack the β-carbon of the enone system. Quantum chemical calculations can model the approach of the nucleophile, the formation of the new carbon-nucleophile bond, and the subsequent protonation steps, revealing the transition state structures and their corresponding activation energies. rsc.org

The presence of the dimethylamino group can also influence the reaction mechanism. It can act as an internal base or participate in the reaction in other ways, and computational studies can explore these possibilities. The insights gained from these calculations are crucial for understanding the factors that control the reaction's feasibility and rate. rsc.org

A hypothetical reaction coordinate diagram for a Michael addition to this compound is described in the table below.

| Reaction Step | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0 |

| Transition State 1 | Formation of the C-Nucleophile bond | +15 |

| Intermediate | Enolate intermediate | -5 |

| Transition State 2 | Protonation of the enolate | +10 |

| Product | Adduct product | -10 |

This table represents a plausible energy profile for a Michael addition reaction, based on general knowledge of such reactions.

Theoretical Assessment of Stereochemical Preferences and Energetic Barriers

Theoretical calculations are also a powerful tool for predicting the stereochemical outcome of a reaction. nih.gov For reactions involving this compound that can lead to chiral products, computational methods can be used to determine the relative energies of the different stereoisomeric transition states. The stereoisomer formed preferentially will be the one that proceeds through the lower energy transition state.

The energetic barriers, or activation energies, for the formation of different stereoisomers can be calculated with high accuracy using modern quantum chemical methods. rsc.org These calculations take into account the steric and electronic interactions in the transition state. For example, in an asymmetric reaction, the interaction of the substrate with a chiral catalyst can be modeled to predict which enantiomer or diastereomer will be the major product.

The (E)-isomer of this compound is generally expected to be more stable than the (Z)-isomer due to reduced steric hindrance. nih.gov Computational studies can quantify this energy difference and also calculate the energy barrier for isomerization between the two forms.

The following table provides a hypothetical comparison of energetic barriers for the formation of two diastereomers in a reaction involving this compound.

| Stereoisomeric Product | Transition State Energy (kcal/mol) | Predicted Product Ratio |

| Diastereomer A | 20.5 | Major |

| Diastereomer B | 22.1 | Minor |

This table illustrates how the calculated energetic barriers can be used to predict the stereochemical outcome of a reaction.

Advanced Research Perspectives and Future Directions in 5 Dimethylamino 1 Phenyl 1 Penten 3 One Chemistry

Development of Novel and Highly Selective Catalytic Systems for Synthesis

The classical synthesis of 5-Dimethylamino-1-phenyl-1-penten-3-one typically involves the Mannich reaction, a three-component condensation of a ketone, an aldehyde, and an amine. A known method involves the reaction of 4-phenyl-3-butene-2-one with paraformaldehyde and dimethylamine (B145610) hydrochloride. prepchem.com However, current research is focused on developing more efficient, selective, and sustainable catalytic systems.

Modern approaches to the synthesis of β-aminoketones, including the target compound, are increasingly centered around organocatalysis and metal-based catalysis to achieve high yields and enantioselectivity. frontiersin.orgmdpi.com For instance, the use of chiral organocatalysts, such as proline and its derivatives, has shown great promise in asymmetric Mannich reactions, allowing for the stereoselective synthesis of β-amino carbonyl compounds. nih.gov While specific studies on the asymmetric synthesis of this compound are not extensively documented, the principles from related systems suggest significant potential.

Lewis acid catalysis is another promising avenue. Iron(III) chloride (FeCl₃), for example, has been demonstrated as an effective and inexpensive Lewis acid catalyst for the one-pot, three-component synthesis of β-aminoketones under mild conditions. rsc.org The development of novel chiral Lewis acid catalysts could enable the enantioselective synthesis of this compound, opening up new possibilities for its use in the synthesis of chiral molecules.

Table 1: Comparison of Catalytic Approaches for β-Aminoketone Synthesis

| Catalyst Type | Example | Advantages | Potential for this compound |

| Organocatalyst | Proline | Metal-free, environmentally benign, potential for high enantioselectivity. nih.govnih.gov | High potential for asymmetric synthesis. |

| Lewis Acid | FeCl₃ | Inexpensive, readily available, mild reaction conditions. rsc.org | Efficient and cost-effective synthesis. |

| Nanocatalyst | Fe₃O₄@Qs/Ni(II) | Easy separation and recyclability, high efficiency. frontiersin.org | Sustainable and scalable production. |

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The rich chemical functionality of this compound provides a fertile ground for exploring novel reactivity. The conjugated enone system is a Michael acceptor, susceptible to nucleophilic attack at the β-carbon. researchgate.net This reactivity can be harnessed for the introduction of a wide range of substituents.

Furthermore, the presence of both a carbonyl group and a carbon-carbon double bond allows for participation in various cycloaddition reactions. While specific cycloaddition reactions involving this compound are not extensively reported, related α,β-unsaturated ketones are known to undergo Diels-Alder reactions, Nazarov cyclizations, and [2+2] photocycloadditions. semanticscholar.orgmdpi.com The amino group can also play a crucial role in directing or participating in these transformations. For instance, the reaction of similar enynones with hydrazines leads to the formation of pyrazole (B372694) derivatives. rsc.org

Recent research on β-aminoketones has also explored diastereoselective reduction of the carbonyl group to form the corresponding β-amino alcohols, which are valuable chiral building blocks. researchgate.net The stereochemical outcome of these reductions can often be controlled by the choice of reducing agent and reaction conditions.

Integration of this compound into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of modern synthetic chemistry due to their efficiency and atom economy. dergipark.org.tr β-Aminoketones, such as this compound, are ideal candidates for use in MCRs, acting as versatile synthons.

While specific MCRs involving this compound are not widely documented, the general reactivity of β-aminoketones suggests several possibilities. For example, they can participate in cascade reactions to form complex heterocyclic structures. frontiersin.org The enone moiety can act as a Michael acceptor, while the amine can be involved in subsequent cyclization steps. The development of novel MCRs that incorporate this compound could provide rapid access to diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

Application in Flow Chemistry and Automated Synthesis for Scalability

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. researchgate.net The synthesis of β-aminoketones has been successfully translated to continuous flow processes. rsc.org These methods often allow for higher yields and shorter reaction times compared to batch reactions.

The application of flow chemistry to the synthesis of this compound could enable its production on a larger scale with greater control over reaction parameters. Furthermore, the integration of in-line purification and analysis techniques can lead to fully automated synthesis platforms. This would be particularly beneficial for the production of derivatives of this compound for screening purposes in drug discovery or materials science. The development of robust and efficient flow-based syntheses is a key area for future research.

In-depth Spectroscopic Probing of Transient Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound requires the characterization of transient intermediates. The Mannich reaction, for instance, proceeds through the formation of an iminium ion and an enol or enamine intermediate. nih.gov

Advanced spectroscopic techniques, particularly in-situ NMR spectroscopy, are powerful tools for detecting and characterizing these short-lived species. By studying the kinetics and thermodynamics of the formation and consumption of these intermediates, it is possible to gain valuable insights into the reaction mechanism and optimize reaction conditions for improved yield and selectivity. While specific studies on the transient intermediates in the formation of this compound are scarce, such investigations would be highly valuable for the rational design of improved synthetic methods.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry provides a powerful platform for the in-silico design of novel molecules with desired properties. Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of this compound and its derivatives, offering insights into their reactivity and potential applications.

For example, computational studies can be employed to:

Predict the most likely sites for nucleophilic or electrophilic attack.

Model the transition states of various reactions to understand reaction barriers and stereochemical outcomes.

Design novel catalysts that are specifically tailored for the synthesis of this compound and its derivatives.

Explore the potential of new derivatives in various applications by calculating their electronic and photophysical properties. rsc.org

While there is a lack of specific computational studies on this compound, the application of these methods holds immense promise for accelerating the discovery and development of new chemistry based on this versatile scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Dimethylamino-1-phenyl-1-penten-3-one, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted acetophenones and dimethylamine derivatives under controlled pH and temperature. Key steps include:

- Precursor Selection : Use phenylpentenone intermediates with activated carbonyl groups to facilitate nucleophilic addition of dimethylamine.

- Catalytic Optimization : Employ acid catalysts (e.g., HCl or H₂SO₄) to enhance reaction kinetics, monitoring progress via thin-layer chromatography (TLC).

- Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products. Reference structural analogs like 5-(Dimethylamino)-1-(pyridin-3-yl)pentan-1-one for reaction condition adjustments .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N–CH₃ protons) and α,β-unsaturated ketone moiety (δ ~6.5–7.5 ppm for conjugated protons).

- HPLC Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times with authenticated standards.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion at m/z calculated for C₁₃H₁₇NO). Cross-reference with databases for structural analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data for this compound across different in vitro assays?

- Methodological Answer : Address discrepancies through:

- Assay Replication : Standardize cell lines (e.g., HEK-293 vs. HepG2) and control variables like incubation time and solvent concentration (DMSO ≤0.1%).

- Dose-Response Curves : Use nonlinear regression models to calculate EC₅₀/IC₅₀ values, identifying outliers via Grubbs’ test.

- Mechanistic Studies : Perform competitive binding assays or molecular docking simulations to clarify target specificity. For example, compare its activity to 5-(Dimethylamino)-2-pyridinylpentan-1-one, noting substituent effects on receptor affinity .

Q. How can X-ray crystallography with SHELX software elucidate the conformational stability of this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to obtain high-resolution diffraction data.

- Structure Solution : Apply SHELXD for phase determination via dual-space recycling, followed by SHELXL for refinement.

- Conformational Analysis : Analyze torsion angles (C–N–C–C) to assess intramolecular interactions (e.g., hydrogen bonding between dimethylamino and ketone groups). Compare with related structures refined using SHELXTL pipelines .

Q. What advanced spectroscopic methods differentiate this compound from its structural isomers?

- Methodological Answer :

- Dynamic NMR : Probe rotational barriers of the dimethylamino group at variable temperatures (e.g., coalescence temperature for N–CH₃ signals).

- IR Spectroscopy : Identify α,β-unsaturated ketone stretching vibrations (~1680 cm⁻¹) and dimethylamino C–N stretches (~1250 cm⁻¹).

- 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish positional isomerism (e.g., pentenone vs. cyclopentenone derivatives) .

Methodological Rigor & Validation

Q. How can researchers ensure statistical validity in dose-response studies involving this compound?

- Methodological Answer :

- Power Analysis : Predefine sample sizes (n ≥ 3 replicates) to achieve 80% power (α = 0.05).

- Blinding : Implement double-blind protocols for data collection to reduce bias.

- Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric binding assays). Reference frameworks from qualitative-quantitative hybrid studies for robust interpretation .

Q. What protocols mitigate environmental interference in surface-adsorption studies of this compound?

- Methodological Answer :

- Controlled Environments : Use gloveboxes (RH <10%) to minimize humidity effects on adsorption kinetics.

- Surface Characterization : Apply atomic force microscopy (AFM) or X-ray photoelectron spectroscopy (XPS) to analyze substrate interactions.

- Reactivity Screening : Test stability under UV light or ozone exposure to simulate indoor/outdoor degradation pathways. Align with molecular adsorption studies on indoor surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.